molecular formula C9H6N2O3 B1313947 3-(3-Nitrophenyl)-3-oxopropanenitrile CAS No. 21667-64-1

3-(3-Nitrophenyl)-3-oxopropanenitrile

Cat. No. B1313947
CAS RN: 21667-64-1
M. Wt: 190.16 g/mol
InChI Key: OTZUXMACTFIJAZ-UHFFFAOYSA-N
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Description

The compound “3-(3-Nitrophenyl)-3-oxopropanenitrile” is an organic compound consisting of a nitrile group (-CN), a ketone group (C=O), and a nitrophenyl group (a benzene ring with a nitro group, -NO2) attached to the same carbon atom .


Molecular Structure Analysis

The molecular structure of this compound would likely show the presence of conjugation between the nitrophenyl group, the carbonyl group, and the nitrile group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of the nitro, carbonyl, and nitrile groups in this compound would likely influence its properties .

Scientific Research Applications

Synthetic Applications in Heterocyclic Chemistry

Studies have shown that derivatives similar to 3-(3-Nitrophenyl)-3-oxopropanenitrile are versatile intermediates in the synthesis of heterocyclic compounds. For instance, manganese(III) acetate mediated oxidative cyclizations of 3-oxopropanenitriles with conjugated alkenes have been used to synthesize 4,5-dihydrofuran-3-carbonitriles containing heterocycles in good yields. These reactions are significant for producing compounds with potential applications in materials science and pharmaceuticals due to their structural diversity (Yılmaz et al., 2005).

Material Science and Nanotechnology

The study of amorphous carbon nitride materials, which may involve precursors or structural analogs of 3-(3-Nitrophenyl)-3-oxopropanenitrile, highlights the pursuit of super-hard materials. Research aims to clarify the bonding in amorphous carbon nitride, focusing on the synthesis of materials that could surpass diamond in hardness. This research has implications for developing new materials with exceptional mechanical properties and durability (Rodil & Muhl, 2004).

Antimicrobial and Biodegradation Studies

Compounds structurally related to 3-(3-Nitrophenyl)-3-oxopropanenitrile have been synthesized and evaluated for their antimicrobial activities. For example, a series of nitrile derivatives demonstrated potent antimicrobial activity against a range of microorganisms, suggesting their potential as novel antimicrobial agents. This research contributes to the development of new treatments for bacterial and fungal infections (Desai, Pandya, & Vaja, 2017).

Corrosion Inhibition

Tetrahydrocarbazole derivatives, related to the structural framework of 3-(3-Nitrophenyl)-3-oxopropanenitrile, have been explored as corrosion inhibitors for metals in acidic solutions. Their efficacy in protecting zinc surfaces from corrosion has been documented, offering insights into their application in industrial processes where metal preservation is critical (Fouda & Abdallah, 2010).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Compounds containing nitro groups can be explosive under certain conditions. Also, nitriles can be toxic if ingested or inhaled, and can cause irritation to the skin and eyes .

Future Directions

The future directions for research on this compound would depend on its potential applications. These could include its use in the synthesis of other compounds, or its potential biological activity .

properties

IUPAC Name

3-(3-nitrophenyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c10-5-4-9(12)7-2-1-3-8(6-7)11(13)14/h1-3,6H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZUXMACTFIJAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60495554
Record name 3-(3-Nitrophenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60495554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Nitrophenyl)-3-oxopropanenitrile

CAS RN

21667-64-1
Record name 3-Nitro-β-oxobenzenepropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21667-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Nitrophenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60495554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-nitrophenyl)-3-oxopropanenitrile
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Synthesis routes and methods

Procedure details

Benzoylacetonitrile (14.5 g, 10 mmol) was added to cold fuming nitric acid (50 ml) portionwise over 10 min. The reaction mixture was stirred for 15 min., and then poured into ice. The solid was filtered off and recrystallised from ethanol to give 2-(3-nitrobenzoyl)acetonitrile (5.4 g) as a brown solid.
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

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